N-propyl-1-benzofuran-2-carboxamide
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Overview
Description
N-propyl-1-benzofuran-2-carboxamide: is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes a free radical cyclization cascade to form the benzofuran ring, which is then followed by amidation to introduce the carboxamide group . The reaction conditions often involve the use of palladium catalysis for C-H arylation and subsequent transamidation reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including N-propyl-1-benzofuran-2-carboxamide, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow chemistry and the use of automated reactors to optimize reaction conditions and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: N-propyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: N-propyl-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzofuran derivatives are studied for their potential therapeutic properties. This compound may exhibit biological activities such as anti-tumor and antibacterial effects, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties make it a subject of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-propyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The specific molecular pathways and targets involved in the action of this compound are subjects of ongoing research .
Comparison with Similar Compounds
Benzofuran-2-carboxamide: A closely related compound with similar chemical properties.
N-methyl-1-benzofuran-2-carboxamide: Another derivative with a different alkyl group.
Benzothiophene-2-carboxamide: A sulfur-containing analog with distinct biological activities.
Uniqueness: N-propyl-1-benzofuran-2-carboxamide is unique due to its specific alkyl group (propyl) attached to the nitrogen atom. This structural feature may influence its biological activity and chemical reactivity, distinguishing it from other benzofuran derivatives .
Properties
IUPAC Name |
N-propyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUHVLIJIAIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876793 |
Source
|
Record name | 2-Benzofurancarboxamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24282-71-1 |
Source
|
Record name | 2-Benzofurancarboxamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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